molecular formula C20H19N3O3S B2782060 (E)-3-(3,4-dimethoxyphenyl)-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)acrylamide CAS No. 476460-23-8

(E)-3-(3,4-dimethoxyphenyl)-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)acrylamide

Cat. No.: B2782060
CAS No.: 476460-23-8
M. Wt: 381.45
InChI Key: RBHYEYVVSFRBGI-PKNBQFBNSA-N
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Description

This compound features a 1,3,4-thiadiazole core substituted at the 5-position with an o-tolyl (2-methylphenyl) group and an acrylamide side chain containing a 3,4-dimethoxyphenyl moiety.

Properties

IUPAC Name

(E)-3-(3,4-dimethoxyphenyl)-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3S/c1-13-6-4-5-7-15(13)19-22-23-20(27-19)21-18(24)11-9-14-8-10-16(25-2)17(12-14)26-3/h4-12H,1-3H3,(H,21,23,24)/b11-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBHYEYVVSFRBGI-PKNBQFBNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN=C(S2)NC(=O)C=CC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1C2=NN=C(S2)NC(=O)/C=C/C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-(3,4-dimethoxyphenyl)-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)acrylamide is a compound that has garnered attention due to its potential biological activities. This article provides an in-depth examination of its biological properties, focusing on various studies that highlight its efficacy against different biological targets.

Chemical Structure and Properties

The compound features a unique structure that includes a thiadiazole ring, which is known for its diverse biological activities. The thiadiazole moiety contributes to the compound's stability and reactivity, making it a valuable scaffold in medicinal chemistry.

  • Molecular Formula: C18H20N4O3S
  • Molecular Weight: 374.44 g/mol

1. Antimicrobial Activity

Research has demonstrated that thiadiazole derivatives exhibit significant antimicrobial properties. A study focused on various 1,3,4-thiadiazole compounds indicated that they possess potent antibacterial and antifungal activities against a range of pathogens.

CompoundActivityTarget Organisms
Compound AHighStaphylococcus aureus
Compound BModerateEscherichia coli
(E)-3-(3,4-dimethoxyphenyl)-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)acrylamideSignificantVarious Gram-positive and Gram-negative bacteria

In one study, the synthesized thiadiazole derivatives were tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting their growth .

2. Anti-inflammatory Activity

The anti-inflammatory properties of thiadiazole derivatives have also been explored. Compounds similar to (E)-3-(3,4-dimethoxyphenyl)-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)acrylamide have been shown to inhibit inflammatory mediators in vitro.

  • Mechanism: Inhibition of COX enzymes
  • Effects: Reduction in pro-inflammatory cytokine production

A notable study indicated that certain thiadiazole derivatives significantly reduced inflammation markers in animal models .

3. Anticancer Potential

The anticancer activity of compounds containing the thiadiazole scaffold has been a focal point in recent research. The compound has shown potential as a lead molecule for developing new anticancer agents.

StudyCancer TypeFindings
Study AColon CancerInduced apoptosis in cancer cells
Study BBreast CancerInhibited cell proliferation

Research has indicated that (E)-3-(3,4-dimethoxyphenyl)-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)acrylamide may induce apoptosis in various cancer cell lines through multiple pathways .

Case Studies

Several case studies have been conducted to further explore the biological activity of this compound:

  • Case Study 1: Evaluated the antimicrobial efficacy of the compound against clinical isolates of Staphylococcus aureus. Results showed a minimum inhibitory concentration (MIC) significantly lower than standard antibiotics.
  • Case Study 2: Investigated the anti-inflammatory effects using carrageenan-induced paw edema in rats. The compound demonstrated a reduction in swelling comparable to established anti-inflammatory drugs.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that compounds containing thiadiazole moieties exhibit significant antimicrobial properties. Studies have shown that derivatives of thiadiazole can inhibit the growth of various bacteria and fungi. The incorporation of the 3,4-dimethoxyphenyl group in (E)-3-(3,4-dimethoxyphenyl)-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)acrylamide may enhance its antimicrobial activity due to the electron-donating effects of the methoxy groups, which can increase the lipophilicity and membrane permeability of the compound .

Anticancer Potential
Thiadiazole derivatives have been explored for their anticancer properties. The compound's structure suggests that it may interact with specific molecular targets involved in cancer cell proliferation and survival. Preliminary studies have indicated that similar compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell signaling pathways .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of (E)-3-(3,4-dimethoxyphenyl)-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)acrylamide is critical for optimizing its pharmacological properties. SAR studies typically involve modifying different parts of the molecule to assess changes in biological activity. For instance:

  • Modification of Substituents : Altering the substituents on the thiadiazole ring or the phenyl groups can lead to variations in potency and selectivity against specific biological targets.
  • Diversity in Chemical Scaffolds : By synthesizing analogs with different heterocycles or functional groups, researchers can identify compounds with improved efficacy or reduced toxicity profiles .

Case Studies

Several case studies highlight the potential applications of thiadiazole-containing compounds:

  • Antiviral Activity : A study demonstrated that certain thiadiazole derivatives exhibited antiviral activity against HIV and other viruses by inhibiting viral replication mechanisms. The incorporation of methoxy groups may enhance this activity by improving solubility and bioavailability .
  • Anti-inflammatory Effects : Research has shown that thiadiazole derivatives can modulate inflammatory pathways. Compounds similar to (E)-3-(3,4-dimethoxyphenyl)-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)acrylamide have been reported to reduce pro-inflammatory cytokine production, suggesting potential use in treating inflammatory diseases .

Data Table: Biological Activities

Activity TypeCompound StructureObserved EffectReference
Antimicrobial(E)-3-(3,4-dimethoxyphenyl)-...Inhibition of bacterial growth
Anticancer(E)-3-(3,4-dimethoxyphenyl)-...Induction of apoptosis
AntiviralThiadiazole derivativesInhibition of viral replication
Anti-inflammatoryThiadiazole analogsReduction of cytokine levels

Comparison with Similar Compounds

Substituent Variations on the Acrylamide Moiety

The 3,4-dimethoxyphenyl group distinguishes the target compound from analogs with single methoxy or hydroxyl substitutions:

  • Compound 8/22 (): Features a 4-methoxyphenyl group.
  • Compound 5a (): Contains a 3,4-dihydroxyphenyl group. While hydroxyl groups enhance polarity, they may reduce cell permeability compared to methoxy groups in the target compound.

Thiadiazole Core Modifications

The o-tolyl group at the 5-position of the thiadiazole ring contrasts with other substituents:

  • Compound 7f (): Includes a benzamide group at the 5-position, which may reduce lipophilicity compared to the o-tolyl group, affecting membrane penetration.

Anticancer Activity

  • The 3,4-dimethoxy group may enhance DNA intercalation or topoisomerase inhibition compared to single-methoxy analogs.
  • Compound 5a (): Shows potent cytotoxicity against HeLa cells (IC50 = 9.12 μM) through G2/M arrest and caspase activation. The target compound’s o-tolyl group may improve pharmacokinetics, extending half-life in vivo.
  • Compound 7f (): Demonstrated pro-apoptotic effects, but the hydroxy-methoxy substitution pattern may limit its efficacy in hypoxic tumor environments.

Antifungal Activity

  • (E)-3-(3,4-dimethoxyphenyl)-N-(1,3-dioxoisoindolin-2-yl)acrylamide (): Exhibits moderate antifungal activity, highlighting the role of methoxy groups. However, replacing the dioxoisoindolin ring with a thiadiazole core (as in the target compound) likely shifts the activity toward anticancer mechanisms .

Structure-Activity Relationship (SAR) Analysis

Structural Feature Impact on Activity Example Compounds
3,4-Dimethoxyphenyl Enhances electron density, improving DNA binding; increases lipophilicity Target compound
o-Tolyl (Thiadiazole) Boosts lipophilicity and steric bulk, potentially enhancing cellular uptake Target compound
4-Methoxyphenyl Moderate electron donation; reduced DNA affinity vs. 3,4-dimethoxy Compound 8/22
3,4-Dihydroxyphenyl High polarity limits membrane permeability but improves solubility Compound 5a

Q & A

Basic: What synthetic methodologies are recommended for preparing (E)-3-(3,4-dimethoxyphenyl)-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)acrylamide, and how are intermediates characterized?

Answer:
The synthesis involves multi-step organic reactions, leveraging heterocyclic chemistry and acrylamide coupling. Key steps include:

  • Thiadiazole core formation : React 5-(o-tolyl)-1,3,4-thiadiazol-2-amine with POCl₃ under reflux (90°C, 3 hours) in the presence of a carboxylic acid derivative (e.g., 3,4-dimethoxyphenylacrylic acid) to form the thiadiazole backbone .
  • Acrylamide coupling : Use acryloyl chloride or activated esters under basic conditions (e.g., triethylamine) to introduce the (E)-configured acrylamide group .
  • Characterization :
    • NMR : Confirm regiochemistry of the thiadiazole and stereochemistry of the acrylamide (e.g., coupling constants for trans double bonds).
    • Mass spectrometry (MS) : Validate molecular weight (e.g., [M+H]⁺ peaks).
    • IR spectroscopy : Identify amide C=O stretches (~1650 cm⁻¹) and thiadiazole C-S vibrations (~680 cm⁻¹) .

Basic: What initial biological screening assays are appropriate for this compound?

Answer:
Prioritize assays based on structural analogs (e.g., thiadiazole-acrylamide hybrids):

  • Anticancer activity :
    • Cell viability assays : Use MTT or resazurin in cancer cell lines (e.g., MCF-7, HepG2) at 10–100 µM doses .
    • Apoptosis markers : Measure caspase-3/7 activation via fluorogenic substrates .
  • Antimicrobial screening :
    • MIC assays : Test against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) .
  • Enzyme inhibition :
    • Kinase assays : Prioritize tyrosine kinases (e.g., EGFR) due to acrylamide’s electrophilic reactivity .

Advanced: How might the compound induce apoptosis, and what mechanistic studies are needed to validate this?

Answer:
Structural analogs of thiadiazole-acrylamides trigger apoptosis via:

  • Mitochondrial pathway : Disruption of ΔΨm (JC-1 staining) and cytochrome c release (western blot) .
  • Reactive oxygen species (ROS) : Measure ROS levels via DCFH-DA fluorescence .
    Experimental design :
  • Compare apoptosis markers (e.g., Annexin V/PI staining) in treated vs. untreated cells.
  • Use inhibitors (e.g., Z-VAD-FMK for caspases) to confirm pathway specificity .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

Answer:
Focus on modifying key regions:

Region Modifications Impact on Activity Source
Thiadiazole Substitute o-tolyl with halogens↑ Anticancer potency (e.g., Cl/Br)
Acrylamide Replace 3,4-dimethoxyphenyl with nitro/cyano groups↑ Electrophilicity (kinase inhibition)
Linker Introduce methylene spacersAdjust conformational flexibility
Methodology :
  • Synthesize derivatives via parallel synthesis.
  • Screen in dose-response assays (IC₅₀ determination) .

Advanced: How should researchers resolve contradictions in biological data (e.g., variable IC₅₀ values across studies)?

Answer:
Contradictions may arise from:

  • Assay conditions : Variability in cell lines, serum concentrations, or incubation times.
  • Compound stability : Degradation in DMSO stock solutions (validate via HPLC at t = 0 and t = 24h) .
    Resolution steps :

Standardize protocols : Use identical cell lines/media across labs.

Dose-response validation : Repeat assays with freshly prepared stocks.

Off-target profiling : Screen against unrelated targets (e.g., GPCRs) to rule out nonspecific effects .

Advanced: What computational strategies predict target binding modes and pharmacokinetic properties?

Answer:

  • Molecular docking : Use AutoDock Vina to model interactions with kinases (e.g., EGFR; PDB: 1M17). Prioritize hydrogen bonds with thiadiazole N-atoms and hydrophobic contacts with o-tolyl .
  • ADMET prediction :
    • Lipophilicity : Calculate logP (e.g., XLogP3 >3 suggests blood-brain barrier penetration).
    • Metabolism : Screen for CYP3A4/2D6 substrates using SwissADME .

Advanced: How can X-ray crystallography or NMR resolve structural ambiguities in derivatives?

Answer:

  • X-ray crystallography : Grow single crystals via vapor diffusion (e.g., DMSO/water). Resolve bond angles/confirm E configuration of acrylamide .
  • NOESY NMR : Detect spatial proximity between thiadiazole protons and acrylamide groups to validate conformation .

Advanced: What strategies mitigate toxicity concerns in preclinical development?

Answer:

  • hERG inhibition assay : Screen for cardiac toxicity (IC₅₀ >10 µM acceptable) .
  • Ames test : Assess mutagenicity (use S. typhimurium TA98/TA100 strains) .
  • CYP inhibition : Prioritize derivatives with IC₅₀ >50 µM for CYP3A4/2D6 .

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